molecular formula C10H22ClNO B2840941 1-Amino-2-(4-methylcyclohexyl)propan-2-ol;hydrochloride CAS No. 2309446-17-9

1-Amino-2-(4-methylcyclohexyl)propan-2-ol;hydrochloride

Cat. No.: B2840941
CAS No.: 2309446-17-9
M. Wt: 207.74
InChI Key: KLNXOXCQNZGMLD-UHFFFAOYSA-N
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Description

1-Amino-2-(4-methylcyclohexyl)propan-2-ol;hydrochloride is a chemical compound with the molecular formula C10H21NO·HCl. This compound is known for its unique structure, which includes an amino group, a cyclohexyl ring, and a hydroxyl group. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

The synthesis of 1-Amino-2-(4-methylcyclohexyl)propan-2-ol;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylcyclohexanone and isopropylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like ethanol or methanol. The temperature and pressure are carefully monitored to ensure optimal reaction rates.

    Hydrochloride Formation: After the initial synthesis, the compound is converted into its hydrochloride salt form by reacting it with hydrochloric acid. This step enhances the compound’s stability and solubility.

Industrial production methods may involve similar steps but are scaled up to accommodate larger quantities. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to improve efficiency and yield.

Chemical Reactions Analysis

1-Amino-2-(4-methylcyclohexyl)propan-2-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form different amines or alcohols. Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-methylcyclohexanone, while reduction could produce 1-amino-2-(4-methylcyclohexyl)ethanol.

Scientific Research Applications

1-Amino-2-(4-methylcyclohexyl)propan-2-ol;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical compounds.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions. Its ability to interact with biological molecules makes it a useful tool in biochemical research.

    Medicine: Research into potential therapeutic applications is ongoing. The compound’s properties suggest it may have potential as a drug candidate for various medical conditions.

    Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 1-Amino-2-(4-methylcyclohexyl)propan-2-ol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

1-Amino-2-(4-methylcyclohexyl)propan-2-ol;hydrochloride can be compared with other similar compounds, such as:

    1-Amino-2-methylpropan-2-ol: This compound has a similar structure but lacks the cyclohexyl ring. It is used in different applications due to its distinct properties.

    1-Amino-3-methoxypropan-2-ol: This compound contains a methoxy group instead of a cyclohexyl ring. It has different reactivity and applications.

    6-Amino-2-hydroxymethyl hexan-1-ol: This compound has a longer carbon chain and different functional groups, leading to unique chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions.

Properties

IUPAC Name

1-amino-2-(4-methylcyclohexyl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO.ClH/c1-8-3-5-9(6-4-8)10(2,12)7-11;/h8-9,12H,3-7,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNXOXCQNZGMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C(C)(CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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